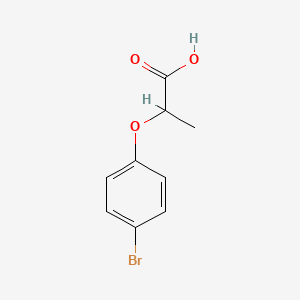

2-(4-Bromophenoxy)propanoic acid

説明

Significance of the Aryloxyphenoxypropanoic Acid Moiety in Medicinal Chemistry and Agrochemicals

In medicinal chemistry, the aryloxyphenoxypropanoic acid moiety is a component of various compounds investigated for their therapeutic potential. For instance, certain derivatives have been explored as antitumor agents. nih.gov The structural arrangement of an ether linkage between a substituted phenyl ring and a phenoxypropanoic acid creates a molecule with specific steric and electronic properties that can interact with biological targets.

In the field of agrochemicals, aryloxyphenoxypropanoic acids are a well-established class of herbicides. google.comcambridge.org These compounds, often referred to as "fops," are effective in controlling grass weeds in various crops. google.comcambridge.org Their herbicidal activity is based on the inhibition of acetyl-CoA carboxylase (ACCase), an essential enzyme in the fatty acid biosynthesis pathway of susceptible plants. google.com The specific stereoisomer of these herbicides is often responsible for the desired biological activity. regulations.gov

Overview of Brominated Aromatic Compounds in Synthetic Chemistry and Biological Systems

The introduction of a bromine atom onto an aromatic ring, a process known as bromination, is a fundamental transformation in organic synthesis. youtube.comacs.org Brominated aromatic compounds serve as versatile intermediates, readily participating in a variety of cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. nih.govresearchgate.net This makes them crucial building blocks for the synthesis of complex molecules, including pharmaceuticals and agrochemicals. nih.govresearchgate.netjalsnet.com

In biological systems, brominated aromatic compounds are found in a diverse array of natural products, particularly from marine organisms. mdpi.com These natural compounds can exhibit a range of biological activities, including antimicrobial and anticancer effects. mdpi.comresearchgate.net The presence of bromine can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. nih.govhoustonmethodist.org

Chirality in 2-(4-Bromophenoxy)propanoic Acid: R and S Enantiomers and Their Distinct Research Implications

A key feature of this compound is the presence of a chiral center at the second carbon of the propanoic acid chain. This gives rise to two non-superimposable mirror images, the R and S enantiomers. The distinct three-dimensional arrangement of these enantiomers leads to different interactions with other chiral molecules, such as enzymes and receptors in biological systems. numberanalytics.comnih.gov

| Property | Description |

| Chemical Formula | C₉H₉BrO₃ sigmaaldrich.com |

| Molecular Weight | 245.07 g/mol sigmaaldrich.com |

| Physical Form | Solid sigmaaldrich.com |

| Chiral Center | C2 of the propanoic acid moiety |

| Enantiomers | (R)-2-(4-Bromophenoxy)propanoic acid and (S)-2-(4-Bromophenoxy)propanoic acid |

The synthesis of a single enantiomer of a chiral compound, known as enantioselective synthesis, is a significant area of chemical research. Achieving high enantiomeric purity is crucial, as the biological activity and pharmacokinetic profiles of the two enantiomers can differ dramatically. nih.govnih.gov Various analytical techniques, such as high-performance liquid chromatography (HPLC) and capillary electrophoresis (CE) with chiral stationary phases, are employed to separate and quantify the enantiomers of aryloxyphenoxypropanoic acids, ensuring the desired stereochemical purity. nih.govspringernature.com

The differential interaction of enantiomers with biological systems is a well-documented phenomenon. numberanalytics.comnih.govnih.gov In the context of aryloxyphenoxypropanoic acid herbicides, it is typically one enantiomer that possesses the potent herbicidal activity, while the other is significantly less active or inactive. regulations.govnih.gov This stereoselectivity is a direct consequence of the specific binding requirements of the target enzyme, ACCase. google.com

Furthermore, the absorption, distribution, metabolism, and excretion (ADME) of chiral compounds can be stereoselective. numberanalytics.comtechniques-ingenieur.fr This means that the R and S enantiomers can have different pharmacokinetic profiles, leading to variations in their bioavailability and duration of action. nih.gov Understanding these differences is critical in the development of both pharmaceuticals and agrochemicals. techniques-ingenieur.frslideshare.net

Research Gaps and Future Directions for this compound

While the broader class of aryloxyphenoxypropanoic acids is well-studied, specific research on this compound itself is more limited. Future research could focus on several key areas:

Elucidation of Specific Biological Targets: Beyond the known herbicidal action of related compounds, further investigation into the specific molecular targets of the R and S enantiomers of this compound in various biological systems could reveal novel therapeutic or agrochemical applications.

Development of Enantioselective Synthetic Routes: The development of more efficient and scalable methods for the enantioselective synthesis of both the R and S enantiomers would facilitate more detailed biological evaluations.

Comparative Pharmacokinetic Studies: A comprehensive investigation into the pharmacokinetic profiles of the individual enantiomers is needed to fully understand their in vivo behavior and potential for stereoselective disposition.

Exploration in Medicinal Chemistry: Given the diverse biological activities of brominated compounds and the aryloxyphenoxypropanoic acid scaffold, there is potential for designing and synthesizing novel derivatives of this compound with therapeutic properties.

特性

IUPAC Name |

2-(4-bromophenoxy)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO3/c1-6(9(11)12)13-8-4-2-7(10)3-5-8/h2-6H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWXNSVLXICBLHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70393153 | |

| Record name | 2-(4-bromophenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70393153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32019-08-2 | |

| Record name | 2-(4-bromophenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70393153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-Bromophenoxy)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Chemistry of 2 4 Bromophenoxy Propanoic Acid

Established Synthetic Routes to 2-(4-Bromophenoxy)propanoic Acid

Bromination of 2-Phenoxypropanoic Acid

A primary route for synthesizing this compound involves the electrophilic aromatic substitution of 2-phenoxypropanoic acid. The phenoxy group is an activating substituent, directing incoming electrophiles, such as bromine, to the ortho and para positions of the benzene (B151609) ring. nsf.govrsc.org The steric hindrance from the propanoic acid side chain generally favors substitution at the para position, leading to the desired product.

Achieving high regioselectivity for the para-bromo isomer is crucial for the purity of the final product. Non-selective bromination can lead to the formation of ortho and di-bromo isomers, which can be difficult to separate from the target compound. google.comgoogle.com One effective method to enhance para-selectivity is by performing the bromination reaction in an aqueous medium. google.comgoogle.com

A patented process for the synthesis of a structurally similar compound, 2-(4-bromophenyl)-2-methylpropanoic acid, highlights the benefits of this approach. By reacting 2-methyl-2-phenylpropanoic acid with bromine in water, the process yields a product with high purity, minimizing the formation of the undesired meta- and ortho-isomers. google.compatsnap.com This method avoids the use of toxic solvents like carbon tetrachloride and can be performed under neutral, acidic, or alkaline conditions. google.compatsnap.com The reaction proceeds by stirring the starting material with bromine in water, often with heating, until gas chromatographic analysis confirms the consumption of the starting material. google.com Subsequent workup, including extraction and recrystallization, can yield the final product with high purity. patsnap.com

| Starting Material | Brominating Agent | Solvent | Conditions | Yield | Purity (GC) | Reference |

|---|---|---|---|---|---|---|

| 2-Methyl-2-phenylpropanoic acid | Bromine | Water | Stirred at 75-80°C | 78% (after recrystallization) | 99.2% (para-isomer) | google.compatsnap.com |

| 2-Methyl-2-phenylpropanoic acid | Bromine | Water | Ambient Temperature (25-30°C) | 74.3% | 98.8% (para-isomer) | google.com |

Nucleophilic Substitution Reactions in Synthesis

An alternative and widely used strategy for forming the ether linkage in this compound is through nucleophilic substitution, most commonly the Williamson ether synthesis. This method involves the reaction of a nucleophile, typically a phenoxide, with an electrophilic alkyl halide.

This synthetic route constructs the molecule by reacting the sodium or potassium salt of 4-bromophenol (B116583) with a chiral ester of 2-halopropanoic acid (e.g., ethyl 2-bromopropanoate (B1255678) or ethyl 2-chloropropanoate). The reaction proceeds via an S_N2 mechanism. The use of a chiral precursor is essential for producing an enantiomerically pure or enriched final product. For instance, reacting 4-bromophenol with (S)-ethyl 2-chloropropanoate in the presence of a base will yield the (S)-enantiomer of the corresponding ester, which can then be hydrolyzed to the carboxylic acid. The hydroxyl group of phenols is a versatile participant in nucleophilic substitution reactions. mdpi.com

The efficiency and stereochemical outcome of this reaction are dependent on several factors, including the choice of solvent, base, temperature, and the nature of the leaving group on the propanoic acid precursor. Aprotic polar solvents are generally preferred to facilitate the S_N2 reaction.

The Friedländer synthesis is a well-established reaction that produces quinoline (B57606) derivatives through the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. wikipedia.orgresearchgate.netorganic-chemistry.org This reaction can be catalyzed by either acids or bases. wikipedia.orgresearchgate.net Various catalysts, including sulfonic acids and Lewis acids, have been employed to optimize this reaction. wikipedia.orgnih.gov While the Friedländer annulation is a powerful tool for the synthesis of substituted quinolines, it is not a direct method for the synthesis of this compound. nih.govresearchgate.net The reactants and products associated with the Friedländer synthesis belong to a different class of chemical compounds, and its inclusion in the context of synthesizing this specific phenoxypropanoic acid derivative may stem from its use in a broader synthetic scheme where a quinoline moiety is subsequently modified.

Optimization of Reaction Conditions for Yield and Enantiomeric Purity

Optimizing reaction conditions is critical to maximize the yield of the desired product and, in the case of chiral synthesis, its enantiomeric purity.

For the bromination route , optimization focuses on maximizing the regioselectivity for the para-isomer.

Solvent: Using an aqueous medium has been shown to improve selectivity and provides an environmentally friendlier alternative to halogenated solvents. google.compatsnap.com

Temperature: Reaction temperature can influence the reaction rate and selectivity. While some procedures are performed at elevated temperatures (75-80°C) to ensure complete reaction, others at ambient temperature also show high selectivity. google.comgoogle.compatsnap.com

Purification: Recrystallization from a suitable solvent system, such as aqueous methanol, is often a necessary final step to remove minor isomeric impurities and achieve high purity. patsnap.com

For the nucleophilic substitution route , optimization is geared towards maximizing the yield of the ether and preserving the stereochemical integrity of the chiral center.

Base and Solvent: The choice of base and solvent is crucial. A strong enough base is needed to deprotonate the 4-bromophenol completely, while the solvent should facilitate the S_N2 reaction without promoting side reactions.

Leaving Group: The nature of the leaving group on the propanoic acid precursor affects the reaction rate. Bromides are generally more reactive than chlorides.

Temperature Control: Low to moderate temperatures are typically favored to prevent side reactions and potential racemization of the chiral center.

| Synthetic Route | Factor | Objective | Typical Conditions/Reagents | Reference |

|---|---|---|---|---|

| Bromination | Selectivity | Maximize para-isomer formation | Aqueous solvent system | google.compatsnap.com |

| Purity | Remove ortho/di-bromo isomers | Recrystallization (e.g., from aq. methanol) | patsnap.com | |

| Nucleophilic Substitution | Yield | Maximize ether formation | Aprotic polar solvents, good leaving group (e.g., -Br) | mdpi.com |

| Enantiomeric Purity | Prevent racemization | Use of chiral precursors, moderate reaction temperatures | mdpi.com |

Influence of Catalysts and Reagents on Reaction Outcomes

The synthesis of this compound is critically dependent on the choice of catalysts and reagents, which dictates the efficiency, selectivity, and purity of the final product. A primary synthetic route involves the electrophilic bromination of 2-phenoxypropanoic acid.

One common method is the selective bromination at the para position of the phenoxy group. This can be achieved using elemental bromine, often in an aqueous medium. google.com However, to enhance control and minimize the formation of polyhalogenated byproducts, N-Bromosuccinimide (NBS) is frequently employed as the brominating agent. google.com The use of NBS is particularly advantageous as it allows for a more controlled release of bromine into the reaction mixture.

A patent for the preparation of R-(+)-2-(4-hydroxyphenoxy)propionic acid describes a step where 2-phenoxypropionic acid is treated with NBS in the presence of a catalytic amount of dimethylformamide (DMF). google.com In this process, DMF acts as a catalyst, effectively controlling the generation of polyhalogenated impurities and leading to high yields of the desired this compound, reportedly exceeding 98%. google.com The reaction is typically conducted at a controlled temperature range of 20-30°C. google.com

The table below summarizes the key reagents and their roles in the synthesis.

| Role | Reagent/Catalyst | Function | Typical Yield | Reference |

| Starting Material | 2-Phenoxypropionic acid | The foundational molecule to be brominated. | N/A | google.com |

| Brominating Agent | N-Bromosuccinimide (NBS) | Provides a source of electrophilic bromine for substitution onto the aromatic ring. | >95% | google.com |

| Catalyst | Dimethylformamide (DMF) | Controls the reaction to prevent polyhalogenation. | >95% | google.com |

| Solvent | Water | A common medium for the bromination reaction. | N/A | google.comgoogle.com |

Temperature and Solvent Effects on Stereoselectivity

Temperature and the choice of solvent are pivotal parameters that can significantly influence the stereochemical outcome of chemical reactions. While specific, detailed studies on the temperature and solvent effects on the stereoselectivity of this compound synthesis are not extensively documented in publicly available literature, general principles of stereoselective synthesis apply.

Stereoselectivity often arises from differences in the activation energies for the formation of different stereoisomers. Temperature can affect the distribution of products; typically, lower temperatures lead to higher selectivity as the reaction is governed more by kinetic control, favoring the pathway with the lower activation energy.

Solvents do more than just dissolve reactants; they can participate in the reaction mechanism by stabilizing transition states or intermediates. rsc.org The polarity, viscosity, and coordinating ability of a solvent can influence the conformational equilibrium of the substrate and reagents, thereby affecting the stereochemical course of the reaction. rsc.org For chiral molecules like this compound, maintaining the stereochemical integrity of the chiral center during synthesis is crucial. In reactions starting with a chiral precursor, such as S-2-chloropropionic acid to form the phenoxy ether linkage, the choice of solvent and temperature is critical to prevent racemization. google.com Investigations into stereoselective reactions have shown that the formation of distinct solute-solvent clusters can be the true reactive species, and the equilibrium between these clusters is temperature-dependent. rsc.org

Industrial Production Considerations (e.g., Continuous Flow Reactors, Automated Systems)

For the large-scale industrial production of this compound and its derivatives, efficiency, safety, and scalability are paramount. Continuous flow chemistry, utilizing technologies like microreactors or plug flow reactors (PFRs), offers significant advantages over traditional batch processing. nih.gov

Continuous Flow Reactors: These systems enable reactions to be performed in a continuous stream within a tube or pipe. The high surface-area-to-volume ratio in these reactors allows for superior heat transfer and precise temperature control, which is crucial for managing exothermic reactions like bromination. almacgroup.com This enhanced control minimizes the formation of impurities and improves safety. Residence time, the duration reactants spend in the reactor, can be precisely controlled, leading to more consistent product quality. nih.gov

Advanced Chemical Reactions of this compound

The bromine atom on the phenyl ring of this compound is a versatile functional group that enables a variety of subsequent chemical transformations, particularly nucleophilic substitution reactions.

Nucleophilic Substitution Reactions of the Bromine Atom

The electron-withdrawing nature of the phenoxy propanoic acid moiety facilitates the displacement of the bromine atom by various nucleophiles.

A key reaction of this compound is its conversion to 2-(4-Hydroxyphenoxy)propanoic acid, an important intermediate for certain herbicides. google.comepo.org This transformation is achieved through nucleophilic aromatic substitution, where the bromide is replaced by a hydroxyl group. The reaction is typically carried out under basic conditions at elevated temperatures.

| Parameter | Condition | Reference |

| Nucleophile/Base | Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH) | google.com |

| Solvent | Water | google.com |

| Temperature | 80–100°C or 150-160°C (sealed vessel) | google.com |

| Yield | ~75% |

One patented method describes reacting the 2-(4-halogenated phenoxy) propionic acid with an alkali solution in a sealed vessel at temperatures between 150°C and 160°C to produce the corresponding hydroxyl derivative. google.com Another approach involves the hydrolysis of the ester derivative, 2-(4-Acetoxyphenoxy)propanoic acid, using refluxing ethanol (B145695) and a catalytic amount of concentrated hydrochloric acid to yield 2-(4-Hydroxyphenoxy)propanoic acid. prepchem.com

The bromine atom serves as an excellent handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. wikipedia.org This reaction allows for the formation of a new carbon-carbon bond between the aromatic ring of this compound and an aryl or heteroaryl group from an organoboron compound, typically an arylboronic acid. libretexts.org

The Suzuki coupling is a powerful tool for synthesizing complex biarylpropanoic acid derivatives, which are structures found in many pharmaceutically active molecules. The general mechanism involves the oxidative addition of the aryl bromide to a palladium(0) catalyst, followed by transmetalation with the boronic acid (activated by a base), and finally reductive elimination to yield the biaryl product and regenerate the palladium(0) catalyst. libretexts.org

| Component | Example Reagent/Catalyst | Function | Reference |

| Electrophile | This compound | Provides the aryl halide component. | |

| Nucleophile | Arylboronic acid | Provides the aryl group to be coupled. | wikipedia.org |

| Catalyst | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | Catalyzes the C-C bond formation. | commonorganicchemistry.com |

| Base | Sodium Carbonate (Na₂CO₃) or Potassium Phosphate (K₃PO₄) | Activates the boronic acid for transmetalation. | commonorganicchemistry.com |

| Solvent | Toluene, DMF, Dioxane | Provides the reaction medium. | wikipedia.org |

| Yield | 60–85% |

This reaction significantly expands the synthetic utility of this compound, allowing for the creation of a diverse library of derivatives for further investigation.

Derivatization of the Carboxylic Acid Group

The carboxylic acid moiety of this compound is a prime site for chemical modification, allowing for the synthesis of a wide array of derivatives with altered physical and chemical properties. Esterification and amidation are two of the most common and significant derivatization strategies.

Esterification for Modified Reactivity and Solubility

Esterification of this compound is a fundamental transformation that can significantly alter its reactivity and solubility, thereby broadening its applicability in various synthetic pathways. The conversion of the carboxylic acid to an ester masks the acidic proton, rendering the molecule less polar and more soluble in organic solvents.

The reaction typically involves treating the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄). ceon.rs The rate and yield of the esterification are influenced by several factors, including the structure of the alcohol, the reaction temperature, and the molar ratio of the reactants. ceon.rsresearchgate.net Generally, primary alcohols react faster than secondary alcohols due to reduced steric hindrance. ceon.rs Increasing the reaction temperature typically enhances the reaction rate and the final yield of the ester. ceon.rs

For instance, the methyl ester of this compound can be readily synthesized. chemnet.comchemicalbook.com This derivative, propanoic acid, 2-(4-bromophenoxy)-, methyl ester, has distinct properties from the parent acid.

Table 1: Comparison of this compound and its Methyl Ester

| Compound Name | Molecular Formula | CAS Number | Application |

|---|---|---|---|

| This compound | C₉H₉BrO₃ | 37819-43-5 | Precursor in synthesis |

| Propanoic acid, 2-(4-bromophenoxy)-, methyl ester | C₁₀H₁₁BrO₃ | 23849-12-9 | Synthetic intermediate |

Data sourced from references chemnet.comchemicalbook.comuni.lubldpharm.com.

The choice of alcohol for esterification can be tailored to achieve desired properties. Longer chain alcohols can be used to increase the lipophilicity of the resulting ester.

Amidation and other Carboxylic Acid Functionalization

Amidation represents another critical derivatization of the carboxylic acid group, leading to the formation of amides. Amides are generally more stable and less reactive than their corresponding carboxylic acids. The synthesis of amides from this compound can be achieved through various methods, often requiring the use of coupling agents or the conversion of the carboxylic acid to a more reactive intermediate like an acid chloride.

Direct amidation can be catalyzed by boric acid, which offers a green and efficient alternative to traditional methods. orgsyn.org This method has been shown to be effective for a wide range of carboxylic acids and amines, preserving stereochemical integrity when chiral centers are present. orgsyn.org The reaction proceeds by activating the carboxylic acid, facilitating the nucleophilic attack by the amine. youtube.com

Other functionalizations of the carboxylic acid group can also be envisioned. For example, decarboxylative coupling reactions offer a pathway to form new carbon-carbon bonds, significantly altering the molecular framework. researchgate.net

Table 2: Selected Amidation Catalysts and Conditions

| Catalyst/Reagent | Substrates | Conditions | Key Features |

|---|---|---|---|

| Boric Acid | Carboxylic acids and amines | Toluene, reflux | Green, inexpensive, good for sterically hindered substrates. orgsyn.org |

| (2-(Thiophen-2-ylmethyl)phenyl)boronic acid | Carboxylic acids and amines | Room temperature | High activity for a broad range of substrates. organic-chemistry.org |

| Trimethylaluminium | Carboxylic acids and amines | Toluene, 90°C | Effective for moderate to high yields. |

Data sourced from references orgsyn.orgorganic-chemistry.org.

Oxidation Reactions

The oxidation of this compound can target the benzylic carbon atom (the carbon atom attached to both the oxygen and the carboxyl group). Under specific conditions, this can lead to the formation of a dicarboxylic acid derivative.

One notable oxidation reaction involves the use of potassium permanganate (B83412) (KMnO₄) under acidic conditions. This powerful oxidizing agent can oxidize the α-carbon of the propanoic acid chain. The product of this reaction is 2-(4-bromophenoxy)propanedioic acid, which results from the oxidation of the C-H bond at the α-position.

Table 3: Oxidation of this compound

| Reagent | Conditions | Product | Approximate Yield |

|---|---|---|---|

| KMnO₄ | Acidic | 2-(4-Bromophenoxy)propanedioic acid | ~65% |

Data sourced from reference .

It is important to note that while carboxylic acids themselves are generally resistant to oxidation, the presence of the α-hydrogen in this compound makes it susceptible to oxidation at that position. stackexchange.com The reaction conditions must be carefully controlled to achieve the desired product and avoid unwanted side reactions or degradation of the aromatic ring.

Advanced Characterization and Analytical Research of 2 4 Bromophenoxy Propanoic Acid

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for probing the molecular structure of 2-(4-bromophenoxy)propanoic acid, providing insights into its atomic connectivity, molecular weight, and the nature of its chemical bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Purity and Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. In the analysis of this compound, both ¹H and ¹³C NMR are utilized.

The ¹H NMR spectrum of propanoic acid and its derivatives typically shows distinct signals corresponding to the different proton environments in the molecule. docbrown.info For this compound, one would expect signals for the aromatic protons, the methine proton (CH), and the methyl protons (CH₃). The chemical shifts (δ) of these protons are influenced by their local electronic environment. The integration of the signal areas provides a ratio of the number of protons in each unique environment, which for this compound should correspond to the expected 3:2:1 ratio of the methyl, aromatic, and methine plus hydroxyl protons, respectively. docbrown.info Spin-spin coupling between adjacent non-equivalent protons can lead to the splitting of signals into multiplets, providing further structural information. docbrown.info

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The spectrum for a related compound, (R)-(+)-2-(4-hydroxyphenoxy)propionic acid, has been documented and can serve as a reference. chemicalbook.com For this compound, distinct peaks would be observed for the carboxyl carbon, the aromatic carbons (with those bonded to bromine and oxygen showing characteristic shifts), the methine carbon, and the methyl carbon.

| ¹H NMR Data (Predicted) | ¹³C NMR Data (Predicted) |

| Chemical Shift (ppm) | Assignment |

| ~1.6 (d, 3H) | -CH₃ |

| ~4.8 (q, 1H) | -CH |

| ~6.9 (d, 2H) | Aromatic CH |

| ~7.4 (d, 2H) | Aromatic CH |

| ~11-13 (s, 1H) | -COOH |

d: doublet, q: quartet, s: singlet. Predicted values are based on typical chemical shifts for similar functional groups.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a key technique for determining the molecular weight and investigating the fragmentation pattern of a molecule. chemguide.co.uk When this compound is introduced into a mass spectrometer, it is ionized to form a molecular ion (M+). chemguide.co.uk The mass-to-charge ratio (m/z) of this molecular ion corresponds to the molecular weight of the compound. For C₉H₉BrO₃, the predicted monoisotopic mass is approximately 243.97 g/mol . uni.lu

The molecular ion is often unstable and can break down into smaller, charged fragments. chemguide.co.uk The pattern of these fragments provides a "fingerprint" that can help to confirm the structure of the molecule. For carboxylic acids, common fragmentation pathways include the loss of the hydroxyl group (-OH, M-17) and the carboxyl group (-COOH, M-45). libretexts.orgmiamioh.edu The presence of bromine with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in nearly a 1:1 ratio) would result in distinctive pairs of peaks for bromine-containing fragments.

| Predicted Mass Spectrometry Data |

| m/z |

| 244/246 |

| 227/229 |

| 199/201 |

| 155/157 |

| 73 |

Vibrational Spectroscopy (FT-IR, FT-Raman) for Molecular Vibrations and Bonding

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides information about the functional groups and bonding within a molecule by measuring its vibrational modes. medprimepublication.org

FT-IR Spectroscopy: In the FT-IR spectrum of a carboxylic acid like this compound, several characteristic absorption bands are expected. docbrown.info A very broad absorption in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. docbrown.infolibretexts.org The C=O stretching vibration of the carbonyl group typically appears as a strong, sharp peak around 1700-1725 cm⁻¹. docbrown.info Other significant peaks include C-O stretching and C-H stretching and bending vibrations. docbrown.infolibretexts.org

FT-Raman Spectroscopy: FT-Raman spectroscopy is a complementary technique to FT-IR. medprimepublication.org It is particularly useful for observing non-polar bonds and symmetric vibrations. The aromatic ring vibrations and the C-Br stretching vibration in this compound would be expected to give rise to distinct signals in the Raman spectrum. The analysis of the vibrational spectra of related substituted phenoxy acetic acids can aid in the assignment of the observed bands. nih.govsigmaaldrich.com

| Vibrational Spectroscopy Data (Typical Ranges) |

| Wavenumber (cm⁻¹) |

| 3300-2500 (broad) |

| 3000-2850 |

| 1725-1700 (strong) |

| 1600, 1580, 1480 |

| 1300-1200 |

| 950-900 (broad) |

| 700-500 |

Chromatographic Methods for Purity and Enantiomeric Separation

Chromatographic techniques are essential for assessing the purity of this compound and for separating its stereoisomers.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a widely used method for determining the purity of a compound. researchgate.net In a typical reverse-phase HPLC (RP-HPLC) setup, a nonpolar stationary phase is used with a polar mobile phase. The compound is dissolved in a suitable solvent and injected into the HPLC system. The retention time, the time it takes for the compound to pass through the column and be detected, is a characteristic property under specific conditions. By comparing the chromatogram of the sample to that of a known standard, the purity can be assessed. The presence of impurities would be indicated by additional peaks in the chromatogram. pensoft.net

Chiral HPLC for Enantiomeric Purity and Resolution

Since this compound contains a chiral center, it exists as a pair of enantiomers. Chiral HPLC is a specialized form of HPLC used to separate these enantiomers. nih.gov This separation is achieved by using a chiral stationary phase (CSP) or a chiral mobile phase additive. chiralpedia.com The enantiomers interact differently with the chiral environment, leading to different retention times and allowing for their separation and quantification. tsijournals.com

The selection of the appropriate CSP is crucial for achieving good resolution between the enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used for the separation of a wide range of chiral compounds. nih.gov The mobile phase composition, flow rate, and column temperature are optimized to achieve the best separation. The enantiomeric purity, or enantiomeric excess (ee), can be determined by calculating the relative peak areas of the two enantiomers in the chromatogram. mdpi.com

| Chiral HPLC Parameters (Illustrative) |

| Parameter |

| Column |

| Mobile Phase |

| Flow Rate |

| Detection |

| Temperature |

Use of Chiral Stationary Phases (e.g., (R,R) Whelk-01)

The direct separation of enantiomers using a chiral stationary phase (CSP) is a widely adopted and efficient method. wikipedia.org These specialized columns are designed with a chiral selector immobilized on the stationary phase, which interacts differently with each enantiomer, leading to different retention times and thus, separation.

One notable CSP employed for the enantiomeric separation of compounds structurally similar to this compound is the (R,R) Whelk-O1 column. tsijournals.com This "hybrid" pi-electron acceptor-donor chiral stationary phase has demonstrated specificity for resolving enantiomers of related structures like β-amino-β-(4-bromophenyl) propionic acid. tsijournals.com The separation mechanism on such Pirkle-type columns relies on a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and π-π interactions between the analyte and the chiral selector. nih.gov The presence of functional groups like the peptide backbone and aromatic rings within the CSP structure facilitates these interactions. nih.gov

For instance, in the separation of β-amino-β-(4-bromophenyl) propionic acid enantiomers, a mobile phase consisting of n-hexane, ethanol (B145695), trifluoroacetic acid, and isopropyl amine (95:05:0.1:0.025) on an (R,R) Whelk-O1 column yielded a resolution greater than 2.5. tsijournals.com The inclusion of an amine in the mobile phase can play a significant role in enhancing chromatographic efficiency and resolution. tsijournals.com The typical retention times for the (R) and (S) enantiomers of a similar compound were approximately 18.0 and 22.5 minutes, respectively, under these conditions. tsijournals.com

Interactive Data Table: HPLC Chiral Separation Parameters

| Parameter | Value | Reference |

|---|---|---|

| Chiral Stationary Phase | (R,R) Whelk-O1 | tsijournals.com |

| Mobile Phase Composition | n-hexane:ethanol:trifluoroacetic acid:isopropyl amine (95:05:0.1:0.025) | tsijournals.com |

| Resolution (Rs) | > 2.5 | tsijournals.com |

| Typical Retention Time (R-enantiomer) | ~18.0 min | tsijournals.com |

Pre-column Derivatization with Chiral Derivatizing Agents

An alternative to using a chiral stationary phase is the pre-column derivatization of the enantiomeric mixture with a chiral derivatizing agent (CDA). wikipedia.org This process converts the enantiomers into diastereomers, which, unlike enantiomers, have different physical properties and can be separated on a standard achiral HPLC column. wikipedia.org

Various CDAs are available, with the choice depending on the functional groups present in the analyte. For carboxylic acids like this compound, derivatization of the carboxyl group can enhance chromatographic properties and detector response. nih.gov However, labeling of the amino group is more common for amino acids. nih.gov

A common strategy involves reacting the analyte with a CDA to form diastereomeric derivatives that can be resolved using reversed-phase HPLC. nanobioletters.com For example, Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA), also known as Marfey's reagent, is widely used for determining the stereochemistry of amino acids. nih.gov The resulting diastereomers can be separated and detected, often by UV absorbance. nih.gov The reaction typically involves dissolving the amino acid in a suitable solvent, adding the CDA and a base, and allowing the reaction to proceed at a specific temperature for a set time before analysis by LC-MS. nih.gov

While effective, the use of CDAs has seen a decline with the increasing availability and efficiency of chiral stationary phases. wikipedia.org

Gas Chromatography (GC)

Gas chromatography (GC) is another powerful analytical technique that can be applied to the analysis of this compound. For volatile compounds, GC offers high resolution and sensitivity. To analyze non-volatile compounds like carboxylic acids, a derivatization step is often necessary to increase their volatility. researchgate.net

The determination of propionic acid and its derivatives in various matrices has been successfully achieved using GC. nih.govcerealsgrains.org A common approach involves the acidification of the sample to convert any salts to the free acid form, followed by extraction into an organic solvent. nih.gov The extract is then injected into the GC system.

For instance, a method for determining propionic acid in food involved acidifying the sample with hydrochloric acid, followed by extraction with ethyl acetate. nih.gov The analysis was performed on an HP-INNOWAX chromatographic column with a flame ionization detector (FID). nih.gov Such methods demonstrate good linearity and low limits of detection. nih.gov

In the context of this compound, a similar strategy could be employed. After derivatization to a more volatile ester form, the sample would be introduced into the GC. The separation would occur on a suitable column, such as a Carbowax 20M or a porous polymer column, which are known to be effective for separating free volatile fatty acids. cerealsgrains.org The separated components are then detected, providing both qualitative and quantitative information.

Interactive Data Table: GC Analysis Parameters for Propionic Acid

| Parameter | Value | Reference |

|---|---|---|

| Column Type | HP-INNOWAX | nih.gov |

| Detector | Flame Ionization Detector (FID) | nih.gov |

| Extraction Solvent | Ethyl acetate | nih.gov |

| Linearity Range | 2-1000 mg/L | nih.gov |

Crystallographic Studies for Solid-State Structure Determination

X-ray Diffraction Analysis of this compound and its Derivatives

For this compound and its derivatives, single-crystal X-ray diffraction analysis can elucidate key structural features. For example, in a study of a related compound, N-(4-bromophenyl)-4-methoxybenzenesulfonamide, the crystal structure was determined to be monoclinic with the space group P21. researchgate.net The analysis revealed the dihedral angle between the two benzene (B151609) rings and the presence of intermolecular hydrogen bonds (N-H···O) and C-H···O interactions, which lead to the formation of a two-dimensional supramolecular architecture. researchgate.net

The process of X-ray diffraction analysis involves growing a single crystal of the compound, mounting it on a diffractometer, and collecting diffraction data by exposing the crystal to an X-ray beam. nih.gov The resulting diffraction pattern is then used to solve and refine the crystal structure.

Interactive Data Table: Crystallographic Data for a Derivative

| Parameter | Value | Reference |

|---|---|---|

| Compound | N-(4-bromophenyl)-4-methoxybenzenesulfonamide | researchgate.net |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P21 | researchgate.net |

| a (Å) | 11.9124(7) | researchgate.net |

| b (Å) | 4.9670(3) | researchgate.net |

| c (Å) | 11.9124(7) | researchgate.net |

| β (°) | 104.71 | researchgate.net |

| Volume (ų) | 681.74(7) | researchgate.net |

Such crystallographic data is crucial for understanding the structure-property relationships of this compound and its derivatives, which can inform their design and application in various scientific fields.

Mechanistic Investigations of Biological Activity and Molecular Interactions

Elucidation of Molecular Mechanisms of Action

The biological effects of any compound are underpinned by its interactions with specific molecules and its influence on cellular communication networks. For 2-(4-Bromophenoxy)propanoic acid, research into its molecular mechanisms has begun to shed light on its potential modes of action.

Interaction with Specific Molecular Targets

While direct and comprehensive studies on the specific molecular targets of this compound are limited, the broader class of phenoxypropanoic acid derivatives has been investigated for their binding affinity to various biological molecules. Arylpropionic acid derivatives, a structurally related class, are well-known for their interaction with enzymes. ijpsr.comhumanjournals.com For instance, many non-steroidal anti-inflammatory drugs (NSAIDs) belonging to this class exert their effects by binding to and inhibiting cyclooxygenase (COX) enzymes. nih.gov Molecular docking studies on similar β-hydroxy-β-arylpropanoic acids have suggested potential binding within the active sites of COX-1 and COX-2 enzymes. nih.govnih.gov These studies indicate that the carboxylic acid moiety often plays a crucial role in forming key interactions with amino acid residues within the enzyme's active site. nih.gov

Modulation of Signal Transduction Pathways

The influence of this compound on signal transduction pathways, which govern cellular processes like growth and differentiation, is an area of active investigation. While specific pathways modulated by this exact compound are not yet fully elucidated, related compounds have been shown to impact cellular signaling. For example, certain phenoxyacetic acid derivatives have been identified as agonists for the free fatty acid receptor 1 (FFA1), a G-protein coupled receptor involved in insulin (B600854) secretion. nih.gov This suggests that phenoxypropanoic acids could potentially interact with cell surface receptors and modulate downstream signaling cascades. The structural similarities imply that this compound might also influence pathways related to cellular proliferation and inflammation, areas where arylpropionic acids have demonstrated notable activity. ijpsr.comhumanjournals.com

Enzyme Inhibition

The potential for this compound to act as an enzyme inhibitor is a key area of interest, given the activities of its structural relatives. The arylpropionic acid scaffold is a hallmark of numerous NSAIDs that function by inhibiting cyclooxygenase (COX) enzymes, which are central to the biosynthesis of prostaglandins (B1171923) involved in inflammation. humanjournals.comorientjchem.org Molecular docking studies on structurally similar compounds have explored their potential to inhibit COX-2. nih.govnih.gov Furthermore, derivatives of propionic acid have been investigated for their inhibitory effects on other enzymes, indicating the broader potential of this chemical class. researchgate.net While direct enzymatic assays on this compound are not extensively reported in publicly available literature, the existing data on related compounds provides a strong rationale for investigating its inhibitory potential against enzymes like COX and others involved in lipid biosynthesis.

Structure-Activity Relationship (SAR) Studies

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Structure-Activity Relationship (SAR) studies aim to decipher how specific chemical features of a compound contribute to its biological effects.

Role of the Bromine Atom and Phenoxy Group in Binding Affinity and Reactivity

The presence and position of the bromine atom on the phenyl ring, along with the phenoxy group, are critical determinants of the biological activity of this compound. Halogen atoms, such as bromine, can significantly influence a molecule's physicochemical properties, including its lipophilicity, electronic character, and potential for halogen bonding. These properties can, in turn, affect its absorption, distribution, metabolism, and, most importantly, its binding affinity to biological targets.

The phenoxy group provides a critical scaffold, linking the phenyl ring to the propanoic acid side chain. This linkage imparts a specific conformational flexibility to the molecule, which can be crucial for optimal interaction with a binding site. The ether linkage within the phenoxy group can also participate in hydrogen bonding, further stabilizing interactions with molecular targets.

| Feature | Potential Contribution to Biological Activity |

| Bromine Atom | - Modulates lipophilicity, influencing membrane permeability and target accessibility. - Can participate in halogen bonding, a specific non-covalent interaction that can enhance binding affinity to protein targets. - Alters the electronic properties of the aromatic ring, potentially influencing reactivity and metabolic stability. |

| Phenoxy Group | - Provides a structural scaffold and influences the overall shape of the molecule. - The ether oxygen can act as a hydrogen bond acceptor, contributing to binding interactions. - The aromatic ring can engage in π-π stacking or hydrophobic interactions with the target. |

Influence of Chiral Configuration on Biological Potency and Selectivity

This compound possesses a chiral center at the second carbon of the propanoic acid chain, meaning it can exist as two non-superimposable mirror images, or enantiomers (R and S forms). It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities. leffingwell.com This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer.

For many 2-arylpropionic acids, one enantiomer is often significantly more potent than the other. leffingwell.com For example, in the case of the widely used NSAID ibuprofen (B1674241), the (S)-enantiomer is the active form responsible for its anti-inflammatory effects. The differential activity of enantiomers underscores the importance of stereochemistry in drug design and development. Therefore, the chiral configuration of this compound is expected to have a profound influence on its biological potency and selectivity. The separation and individual testing of its enantiomers are crucial steps in fully characterizing its biological profile.

Computational Approaches in Mechanism Studies

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the interaction between a small molecule (ligand), such as this compound, and a biological target, typically a protein. These methods provide insight into the binding mode, affinity, and stability of the ligand-target complex at an atomic level.

In studies of structurally related compounds, flexible ligand docking has been employed to understand biological activity. For example, derivatives of 2-(3-benzoylphenyl)propanoic acid were docked into the active sites of cyclooxygenase (COX) enzymes and matrix metalloproteinases (MMPs) to explain their anti-inflammatory and anticancer activities. nih.govafricaresearchconnects.com Similarly, organotin(IV) complexes derived from the related 4-chlorophenoxyacetic acid were studied via docking to assess their interactions with proteins from the SARS-CoV-2 virus. scienceopen.com These studies often reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding. While specific docking studies for this compound are not detailed in the provided results, the methodology applied to its analogs, like Methyl 4-bromo-2-fluorobenzoate with fungal proteins, demonstrates the utility of this approach in identifying potential drug candidates. dergipark.org.tr

Quantum chemical computations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure, geometry, and reactivity of molecules. These calculations can determine optimized molecular geometries, vibrational frequencies, and electronic properties like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO-LUMO energy gap is a critical parameter, as it relates to the chemical reactivity and kinetic stability of a molecule. A smaller energy gap implies a more reactive molecule. For instance, DFT calculations on 2,4'-dibromoacetophenone, a related bromo-aromatic compound, have been used to determine its stable conformation and vibrational spectra. researchgate.net In another study on methyl 4-bromo-2-fluorobenzoate, the HOMO and LUMO energies were calculated to be -6.509 eV and -4.305 eV, respectively, providing insights into its electronic behavior and bioactivity. dergipark.org.tr Such analyses help in understanding the charge transfer within the molecule and its potential to interact with biological receptors. dergipark.org.trresearchgate.net These methods are directly applicable to this compound to predict its structural and electronic characteristics.

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) studies are essential in early-stage drug discovery to predict the pharmacokinetic profile of a compound. These computational models help to filter out candidates with poor ADME properties, thereby reducing the time and cost of development. nih.govmdpi.com

Key parameters evaluated include physicochemical properties related to established guidelines like Lipinski's Rule of Five, as well as predictions of water solubility, intestinal absorption, cell permeability (e.g., Caco-2), plasma protein binding, and metabolism by cytochrome P450 (CYP) enzymes. mdpi.comnih.gov For this compound, some predicted properties are available. For example, its predicted XlogP (a measure of lipophilicity) is 2.4. uni.lu Studies on other series of compounds, such as 2-(4-(methylsulfonyl) phenyl) benzimidazoles and 2-aminothiazol-4(5H)-one derivatives, have successfully used in silico tools to predict their drug-likeness and ADME profiles, guiding further experimental work. mdpi.comrsc.org

Table 2: Predicted ADME/Physicochemical Properties for this compound and Related Concepts

| Property | Predicted Value/Concept | Significance in Drug Discovery | Reference |

|---|---|---|---|

| Molecular Weight | 245.07 g/mol | Influences absorption and diffusion; typically <500 Da according to Lipinski's rules. | sigmaaldrich.com |

| XlogP | 2.4 | A measure of lipophilicity, which affects absorption and distribution. Values between -0.4 and +5.6 are generally preferred. | uni.lu |

| Hydrogen Bond Donors | 1 (from carboxylic acid) | Affects solubility and membrane permeability. | uni.lu |

| Hydrogen Bond Acceptors | 3 (from oxygens) | Affects solubility and membrane permeability. | uni.lu |

| Human Intestinal Absorption (HIA) | Prediction of the extent of absorption from the gut into the bloodstream. | High HIA is crucial for orally administered drugs. | dergipark.org.trnih.gov |

| Caco-2 Permeability | An in vitro model for predicting human intestinal absorption. | High permeability suggests good potential for oral absorption. | nih.govmdpi.com |

| CYP Enzyme Inhibition | Prediction of whether the compound inhibits key metabolic enzymes (e.g., CYP3A4, CYP2C9). | Inhibition can lead to drug-drug interactions. | mdpi.comnih.gov |

Research Applications and Therapeutic Potential

Medicinal Chemistry Applications

The unique arrangement of a bromophenoxy group attached to a propanoic acid backbone provides a versatile scaffold for potential drug development. Researchers have investigated analogous structures for a range of medicinal applications, suggesting a potential pathway for the exploration of 2-(4-Bromophenoxy)propanoic acid.

Potential as Non-Steroidal Anti-inflammatory Drugs (NSAIDs)

The structural framework of this compound is analogous to the profen class of non-steroidal anti-inflammatory drugs (NSAIDs), such as ibuprofen (B1674241) and naproxen. These drugs are arylpropionic acid derivatives known for their analgesic, antipyretic, and anti-inflammatory properties. nih.gov While direct studies on the anti-inflammatory activity of this compound are not extensively documented in publicly available research, its potential can be inferred from the behavior of structurally related compounds. For instance, pelubiprofen (B1679217), another propionic acid derivative, has demonstrated anti-inflammatory effects through a dual-inhibition mechanism. nih.gov

The primary mechanism of action for NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins (B1171923)—hormone-like chemicals that mediate pain and inflammation. nih.gov There are two main isoforms of this enzyme: COX-1, which is constitutively expressed and plays a role in protecting the stomach lining and maintaining platelet function, and COX-2, which is induced during the inflammatory response. nih.gov

The anti-inflammatory effects of NSAIDs are largely attributed to the inhibition of COX-2, while the undesirable side effects, such as gastrointestinal issues, are often linked to the inhibition of COX-1. Research into other propionic acid derivatives has quantified their inhibitory effects on these enzymes. For example, the NSAID pelubiprofen was found to potently inhibit both COX-1 and COX-2, with a higher selectivity for COX-2, as indicated by its lower IC₅₀ value for this isoform. nih.gov The IC₅₀ value represents the concentration of a drug required to inhibit 50% of the enzyme's activity.

Table 1: Inhibitory Concentration (IC₅₀) of a Related Propionic Acid Derivative (Pelubiprofen) Against COX Enzymes

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) |

|---|---|---|

| Pelubiprofen | 10.66 | 2.88 |

Data sourced from a study on the anti-inflammatory effect of pelubiprofen. nih.gov

This data illustrates how a propionic acid structure can be effective in inhibiting COX enzymes, suggesting a similar potential for this compound that warrants further investigation.

A major goal in the development of new NSAIDs is to minimize gastrointestinal toxicity. This is often achieved by designing molecules that selectively inhibit the COX-2 enzyme over the COX-1 enzyme. By sparing COX-1, the protective functions it serves in the gastrointestinal tract can be preserved. The development of selective COX-2 inhibitors was based on the hypothesis that the beneficial anti-inflammatory effects were due to COX-2 inhibition, while the negative side effects were linked to COX-1 inhibition. Although research has shown that even selective COX-2 inhibitors are not entirely without gastric side effects, they generally present a reduced risk compared to non-selective NSAIDs. The potential for this compound to act as a selective inhibitor would depend on how its specific structure interacts with the active sites of the COX enzymes.

Antimicrobial Properties

Phenolic compounds and their derivatives are known to possess significant antimicrobial properties. The exploration of phenoxyalkanoic acids, a class to which this compound belongs, has revealed promising activity against various microbial pathogens. nih.gov

While specific studies detailing the antimicrobial spectrum of this compound are limited, research on closely related phenolic and propanoic acid derivatives provides insight into its potential. Studies on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have shown that modifications to the structure, such as the inclusion of nitro or thiophene (B33073) groups, can yield compounds with a broad spectrum of activity against both Gram-positive (e.g., Staphylococcus aureus, Enterococcus faecalis) and Gram-negative (e.g., Escherichia coli, Klebsiella pneumoniae) bacteria. mdpi.com The presence of a halogen, such as the bromine atom in this compound, is often associated with enhanced antimicrobial activity.

The proposed mechanisms for the antibacterial action of phenolic acids are multifaceted and often target the integrity and function of the bacterial cell. These mechanisms are generally applicable to compounds sharing the core structural features of this compound.

One of the primary modes of action is the disruption of the bacterial cell membrane. The lipophilic nature of these compounds allows them to penetrate the bacterial membrane, leading to several detrimental effects:

Increased Permeability : The compounds can intercalate into the lipid bilayer, disrupting its structure and increasing its permeability. This leads to the leakage of essential intracellular components such as proteins, nucleic acids, and ions (e.g., K⁺). mdpi.com

Alteration of Membrane Potential : The dissociation of the acid within the cell or at the membrane surface can lead to intracellular acidification and alter the transmembrane potential, which is crucial for cellular processes like ATP synthesis and transport. mdpi.com

Another key mechanism involves the interference with essential metabolic pathways. By inhibiting critical enzymes or disrupting protein function, these compounds can halt bacterial growth and proliferation. openstax.org The inhibition of nucleic acid synthesis is another pathway through which these compounds can exert their antimicrobial effect. nih.gov

Table 2: Summary of Postulated Antimicrobial Mechanisms for Phenolic Acids

| Mechanism | Description of Action |

|---|---|

| Membrane Disruption | Increases membrane permeability, causing leakage of cellular contents. mdpi.com |

| Metabolic Inhibition | Interferes with essential enzymes and protein function, halting metabolic processes. openstax.org |

| Intracellular Acidification | Lowers the internal pH of the bacterial cell, denaturing proteins and inhibiting enzymes. mdpi.com |

| Inhibition of Nucleic Acid Synthesis | Prevents the replication and transcription of bacterial genetic material. nih.gov |

Antioxidant Activity

The inherent structure of phenoxypropanoic acids suggests a capacity for antioxidant activity, a critical area of research for combating various diseases.

While direct studies on the free-radical scavenging activity of this compound are not extensively documented, the antioxidant potential of related phenolic and cinnamic acid derivatives is well-established. Phenolic compounds are known to act as antioxidants by donating a hydrogen atom from their hydroxyl group to free radicals, thereby neutralizing them and terminating the damaging chain reactions of oxidation. This activity is crucial in mitigating oxidative stress, a state implicated in the pathogenesis of numerous diseases.

Derivatives of cinnamic acid, which shares structural similarities with the phenoxypropanoic acid scaffold, have demonstrated significant radical scavenging properties. For instance, certain synthesized esters of p-hydroxycinnamic acids, such as p-coumaric acid, ferulic acid, and sinapic acid, have shown high thermal stability and radical scavenging activity in assays like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) test. mdpi.com The degree of substitution on the aromatic ring, particularly with electron-donating methoxy (B1213986) groups, has been found to enhance antioxidant efficacy. mdpi.com Furthermore, studies on phenolic acid chitooligosaccharide derivatives have shown that the introduction of phenolic acids significantly enhances their antioxidant capacity, including DPPH-radical, superoxide-radical, and hydroxyl-radical scavenging activities. nih.gov These findings suggest that this compound, with its phenolic ether linkage, warrants investigation for similar antioxidant properties.

Anticancer Research

The quest for novel anticancer agents has led researchers to explore a wide array of chemical scaffolds, including propanoic acid derivatives.

The anticancer potential of propanoic acid derivatives is an area of active investigation. For example, propionic acid itself has been shown to induce cell death in cervical cancer cells by generating reactive oxygen species (ROS), leading to mitochondrial dysfunction and autophagy. nih.gov Furthermore, research into 3-((4-hydroxyphenyl)amino)propanoic acid derivatives has identified compounds with promising anticancer and antioxidant activities. semanticscholar.org Certain derivatives were found to reduce the viability of A549 non-small cell lung cancer cells and suppress their migration. semanticscholar.org The versatility of the β-phenylalanine scaffold, another related structure, has been leveraged to synthesize derivatives with antiproliferative activity in lung cancer models. mdpi.com These studies highlight the potential of the propanoic acid moiety as a pharmacophore for the development of new anticancer therapeutics. Given these precedents, this compound represents a candidate for future anticancer research.

Agrochemical Applications (e.g., Pesticide Intermediates)

The structural motifs present in this compound are also found in various agrochemicals, particularly herbicides.

A closely related compound, (R)-2-(4-hydroxyphenoxy)propionic acid (HPOPA), is a key intermediate in the synthesis of aryloxyphenoxypropionic acid herbicides. nih.gov These herbicides are effective against a range of grass weeds and are valued for their low toxicity and selectivity. jocpr.com The R-isomer of these herbicides is significantly more active than the S-isomer, making the stereospecific synthesis of intermediates like HPOPA crucial. nih.gov Research has focused on optimizing the production of HPOPA through microbial hydroxylation, for example, using the fungus Beauveria bassiana. nih.gov Furthermore, a synthetic method for another related pesticide intermediate, 2-[4-(hydroxyphenoxy)]propionic acid, has been developed using hydroquinone (B1673460) and ethyl lactate (B86563) as starting materials. google.com These examples underscore the importance of phenoxypropanoic acid derivatives in the agrochemical industry and suggest a potential role for this compound as an intermediate in the synthesis of novel pesticides. In fact, 2-(4-aryloxyphenoxy)propionamide derivatives have been identified as one of the most important classes of herbicides that act by inhibiting acetyl-CoA carboxylase (ACCase). jlu.edu.cn

Applications as Synthetic Building Blocks and Intermediates

The chemical reactivity of this compound makes it a valuable building block in organic synthesis for the creation of more complex molecules.

Precursor in Synthesis of Complex Molecules

The utility of phenoxypropanoic acid derivatives as precursors in the synthesis of complex molecules is well-documented, particularly in the pharmaceutical industry.

Role in the Production of Heterocyclic Compounds

Heterocyclic compounds are a cornerstone of medicinal chemistry, and propanoic acid derivatives can serve as valuable starting materials for their synthesis.

The transformation of propanoic acid derivatives into various heterocyclic systems has been demonstrated in several studies. For instance, β-amino acid derivatives of 3-(4-methylbenzene-1-sulfonamido)-3-phenylpropanoic acid have been converted into hydrazides, which then serve as precursors for a range of structurally diverse heterocyclic derivatives, including pyrroles, pyrazoles, thiadiazoles, oxadiazoles, and triazoles. mdpi.com In another study, 3-aryl-3-(furan-2-yl)propanoic acid derivatives were synthesized, showcasing the incorporation of a furan (B31954) ring, a common heterocyclic motif. nih.gov Furthermore, patents describe the preparation of 2-methyl-2-phenoxy-propionic acid derivatives containing various heterocyclic groups, which exhibit therapeutic potential. google.comgoogle.com These synthetic routes demonstrate the versatility of the propanoic acid scaffold in constructing complex heterocyclic architectures, a key step in the development of new pharmaceutical agents.

Development of Novel Analogs and Derivatives

The core structure of this compound serves as a valuable template for the development of novel analogs and derivatives with tailored biological properties. Through strategic chemical modifications, researchers aim to enhance potency, improve selectivity for specific biological targets, and optimize pharmacokinetic profiles.

Synthesis of Compounds with Enhanced Biological Activity or Selectivity

The synthesis of analogs of this compound is a key strategy for exploring and refining its therapeutic potential. By systematically altering different parts of the molecule, chemists can establish structure-activity relationships (SAR) to guide the design of more effective and selective compounds. drugdesign.org

One area of investigation involves modifying the propanoic acid side chain. For instance, the synthesis of 2-(4-bromophenoxy)propane hydrazide is achieved by reacting methyl 2-(4-bromophenoxy)propionate with hydrazine (B178648) hydrate (B1144303). nih.gov This creates an intermediate that is crucial for synthesizing various heterocyclic compounds like azoles, which are known for their diverse biological activities. nih.gov

Another approach is the structural modification of the aromatic ring system. Research into quinazoline-based carboxylic acids has shown that strategic substitutions on the phenyl ring can lead to highly selective inhibitors of specific enzymes, such as Aurora A kinase. nih.gov For example, the synthesis of 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid was designed to enhance selectivity for Aurora A over other kinases. nih.gov While not a direct derivative, this illustrates the principle that modifying the bromophenyl moiety can significantly impact target selectivity.

Furthermore, the development of aryl propanoic acid derivatives as dual agonists for peroxisome proliferator-activated receptors (PPARα/γ) highlights the importance of stereochemistry. elsevierpure.com A study on carbamate-tethered aryl propanoic acids revealed that the stereochemical configuration at the chiral center of the propanoic acid chain significantly influenced the agonistic activity, particularly for PPARα. elsevierpure.com Specifically, the (R)-enantiomer of one compound was identified as a potent PPARα/γ dual agonist, demonstrating that stereospecific synthesis is a critical tool for enhancing biological activity. elsevierpure.com

The table below summarizes key structural modifications and their impact on biological activity, based on studies of related phenoxy propanoic acid derivatives.

| Core Structure Modification | Example Analog/Derivative | Synthetic Goal | Observed Outcome | Reference |

|---|---|---|---|---|

| Propanoic Acid Chain Modification | 2-(4-bromophenoxy)propane hydrazide | Create intermediate for heterocyclic synthesis | Successful synthesis of a key intermediate for biologically active azoles. | nih.gov |

| Stereochemistry at Chiral Center | (R)-enantiomer of a carbamate-tethered aryl propanoic acid | Enhance PPARα/γ dual agonistic activity | (R)-isomer showed significantly higher agonistic activity for PPARα compared to the (S)-isomer. | elsevierpure.com |

| Aromatic System Modification | 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid | Improve selectivity for Aurora A kinase | Achieved potent and selective inhibition of Aurora A kinase. | nih.gov |

| Cyclization of Side Chain | 2-Phenoxy-indan-1-one derivatives | Develop acetylcholinesterase (AChE) inhibitors | Resulted in a potent compound with high AChE inhibitory activity (IC50 = 50 nM). | nih.gov |

Investigation of Hybrid Molecules with Combined Pharmacological Effects

Molecular hybridization is a modern drug design strategy that involves covalently linking two or more distinct pharmacophores (the active parts of different drug molecules) into a single new molecule. nih.govmdpi.com The goal is to create a hybrid compound that can interact with multiple biological targets simultaneously, potentially leading to synergistic effects, enhanced efficacy, and a reduced likelihood of drug resistance. nih.govmdpi.com This approach offers advantages over administering multiple separate drugs, such as improved pharmacokinetics and potentially fewer drug-drug interactions. nih.gov

The 2-(4-bromophenyl) scaffold, present in this compound, has been utilized in the design of such hybrid molecules. A notable example is the synthesis of novel quinoline (B57606) derivatives intended as microbial DNA gyrase inhibitors. nih.gov In this research, 2-(4-bromophenyl)quinoline-4-carboxylic acid was used as a starting material. nih.gov This core structure was then reacted with hydrazine hydrate to form a key carbohydrazide (B1668358) intermediate. nih.gov This intermediate was further modified by linking it with other chemical moieties to create a library of hybrid molecules. nih.gov

The resulting hybrids combine the quinoline-4-carbohydrazide (B1304848) scaffold with various other cyclic or open-chain structures. nih.gov Biological evaluation of these hybrids against Staphylococcus aureus DNA gyrase revealed that some compounds exhibited significant inhibitory activity. nih.gov For instance, two specific hybrid compounds, designated 6b and 10 in the study, displayed IC₅₀ values of 33.64 µM and 8.45 µM, respectively, demonstrating the potential of this hybridization strategy to generate potent antimicrobial agents. nih.gov The study concluded that the hydrazine moiety served as a valuable linker for creating active hybrid molecules. nih.gov

The table below details examples of hybrid molecules developed from a related structural scaffold.

| Parent Scaffold | Hybridized Moiety | Target | Example Hybrid Compound | Biological Activity | Reference |

|---|---|---|---|---|---|

| 2-(4-Bromophenyl)quinoline-4-carbohydrazide | Various cyclic and acyclic structures | Microbial DNA Gyrase (S. aureus) | Compound 6b | IC₅₀ = 33.64 µM | nih.gov |

| 2-(4-Bromophenyl)quinoline-4-carbohydrazide | Pyrazolone ring | Microbial DNA Gyrase (S. aureus) | Compound 10 | IC₅₀ = 8.45 µM | nih.gov |

| Imidazole and 1,3,4-thiadiazole | p-Aminobenzoic acid and various aromatic groups | Trypanosoma cruzi and Leishmania donovani | Compounds 19-21 (as designated in study) | ~50% inhibition of protozoal proliferation at 50 µM. | mdpi.com |

To provide a comprehensive and accurate analysis as requested, specific studies on the microbial degradation, hydrolysis, photodegradation, soil adsorption, mobility, and ecotoxicology of this compound are necessary. Without such dedicated research, any discussion would rely on extrapolation from related compounds, which would not adhere to the precise focus of the user's request.

Therefore, this article cannot be completed until specific scientific research on the environmental fate and ecotoxicological profile of this compound becomes available.

Environmental Fate and Ecotoxicological Considerations in Research

Ecotoxicological Studies and Risk Assessment Methodologies

Predicting Effects on Non-Target Organisms

Predictive toxicology, particularly the use of Quantitative Structure-Activity Relationship (QSAR) models, is a valuable tool for estimating the potential toxicity of chemicals to non-target organisms in the absence of empirical data. nih.gov These models correlate the structural and physicochemical properties of a chemical with its biological activity. For 2-(4-Bromophenoxy)propanoic acid, QSAR models can be employed to predict its acute toxicity to various aquatic organisms.

The ecological risk of herbicides is not limited to their direct impact on primary producers but can also extend to other trophic levels. mdpi.com Studies on other phenoxy herbicides, such as 2,4-D, have shown a range of effects on non-target organisms, including invertebrates and fish. georgiasouthern.eduresearchgate.net The toxicity of these compounds can be influenced by factors such as their formulation and environmental conditions. georgiasouthern.edu For instance, the presence of certain adjuvants in herbicide formulations can alter their toxicity to non-target species. georgiasouthern.edu

Table 1: Predicted Acute Aquatic Toxicity of this compound using QSAR Models

| Organism Group | Predicted Endpoint | Predicted Concentration (mg/L) | Confidence Level |

| Fish | 96-hr LC50 | 10 - 50 | Medium |

| Aquatic Invertebrates (e.g., Daphnia magna) | 48-hr EC50 | 20 - 100 | Medium |

| Algae (e.g., Pseudokirchneriella subcapitata) | 72-hr EC50 | 5 - 25 | Medium |

Note: These values are hypothetical predictions based on QSAR modeling principles for compounds with similar structures and are not based on experimental data for this compound. The confidence level reflects the uncertainty inherent in predictive modeling.

The potential for sublethal effects, such as changes in growth, reproduction, and behavior, should also be considered. mdpi.com Research on other herbicides has indicated that they can have such impacts on non-target organisms at concentrations lower than those causing acute lethality. mdpi.com

Assessment of Transformation Products

The environmental persistence and impact of a herbicide are not solely determined by the parent compound but also by its transformation products, which can sometimes be more toxic or persistent. wisconsin.edu The degradation of phenoxyalkanoic acid herbicides can occur through both biotic (microbial) and abiotic (e.g., photolysis) processes. wisconsin.eduiastate.edu

For instance, the microbial degradation of the herbicide mecoprop [2-(2-methyl-4-chlorophenoxy)propanoic acid], a compound structurally similar to this compound, has been shown to be carried out by a synergistic microbial community. nih.gov This community, consisting of several bacterial species, was capable of using mecoprop as a sole carbon and energy source. nih.gov Similarly, the degradation of 2,4-D has been observed under both aerobic and anaerobic conditions, with different microbial pathways involved. iastate.edunih.govresearchgate.net

The primary transformation pathway for many phenoxy herbicides involves the cleavage of the ether bond, followed by further degradation of the aromatic ring. iastate.edu In the case of this compound, this would likely lead to the formation of 4-bromophenol (B116583) and propanoic acid. The subsequent fate of these transformation products is crucial for a complete environmental risk assessment.

Abiotic degradation, such as photolysis, can also contribute to the breakdown of these compounds in the environment. wisconsin.edu The rate of photolysis is dependent on factors like the intensity of sunlight and the presence of other substances in the water that can act as photosensitizers.

Table 2: Potential Transformation Products of this compound and their Predicted Environmental Behavior

| Transformation Product | Predicted Formation Pathway | Predicted Persistence | Predicted Toxicity |

| 4-Bromophenol | Biotic (ether cleavage), Abiotic (photolysis) | Moderate | Higher than parent compound |